
(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride” is a biochemical compound with a molecular weight of 269.77 and a molecular formula of C14H19NO2 HCl . It is intended for research use and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride” can be represented by the SMILES notation: CC1CCCCN1C (C2=CC=CC=C2)C (=O)O.Cl . This notation provides a way to represent the structure using ASCII strings.Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Antibacterial Activity
Research demonstrates the utility of piperidine-containing compounds in the synthesis of pyrimidine imines and thiazolidinones under microwave irradiation, highlighting their antibacterial potential. This includes the synthesis of 1-(4-(4-piperidin-1-yl)phenyl)ethanone derivatives, which undergo cyclization and condensation to produce compounds with promising antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Aurora Kinase Inhibition for Cancer Treatment
Compounds containing the piperidine motif have been investigated for their role as Aurora kinase inhibitors, with potential implications in cancer therapy. Specifically, modifications to the piperidine structure have led to compounds that inhibit Aurora A kinase, suggesting a pathway for treating cancer through targeted inhibition (ヘンリー, ジェームズ, 2006).
Palladium-Catalyzed C-H Functionalization
The palladium-catalyzed C-H functionalization of piperidine derivatives offers a method for synthesizing oxindoles, which are valuable intermediates in medicinal chemistry synthesis. This approach demonstrates the versatility of piperidine-containing compounds in complex organic synthesis processes, including the development of serine palmitoyl transferase enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).
Synthesis of Piperidine Ring-Modified Analogs
Research into the synthesis of novel piperidine ring-modified alcohol and methyl ether analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate explores the chemical diversity achievable with piperidine derivatives. These studies involve alkylation, acylation, and reduction processes, leading to compounds with established chemical structures based on spectral data. The modifications aim to enhance the efficiency of reactions and yield potential therapeutic agents (Ojo, 2012).
Electrochemical Studies of Mannich Bases
The synthesis and electrochemical characterization of novel Mannich bases bearing a pyrazolone moiety and piperidine indicate their potential in electrochemical applications. These compounds were synthesized through a Mannich reaction and characterized by various spectroscopic techniques, providing insights into their electrochemical behavior in acidic and basic media (Naik et al., 2013).
Eigenschaften
IUPAC Name |
2-(2-methylpiperidin-1-yl)-2-phenylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-11-7-5-6-10-15(11)13(14(16)17)12-8-3-2-4-9-12;/h2-4,8-9,11,13H,5-7,10H2,1H3,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGQLTAQHPBTAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789634 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)
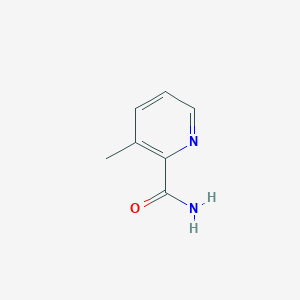
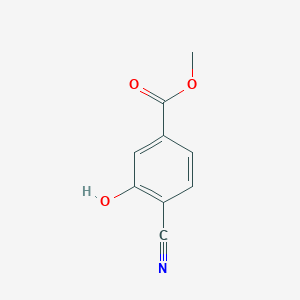
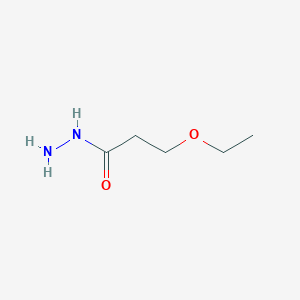
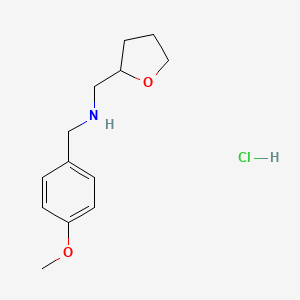
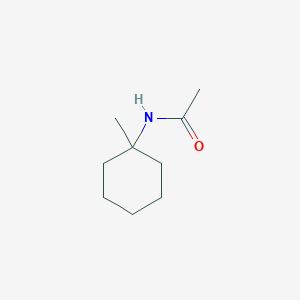
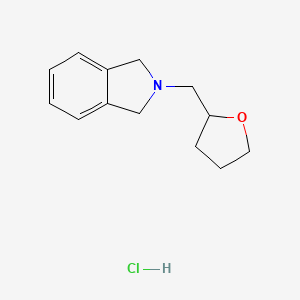
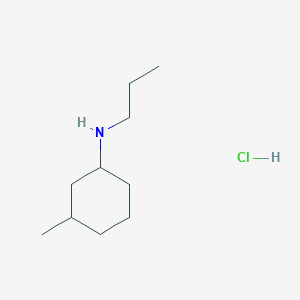




![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)
